p-tert-Butylbenzoic acid, triethanolamine salt
Description
Properties
CAS No. |
90218-90-9 |
|---|---|
Molecular Formula |
C17H29NO5 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;4-tert-butylbenzoic acid |
InChI |
InChI=1S/C11H14O2.C6H15NO3/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;8-4-1-7(2-5-9)3-6-10/h4-7H,1-3H3,(H,12,13);8-10H,1-6H2 |
InChI Key |
GUIXCMVLDXWZDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O.C(CO)N(CCO)CCO |
Related CAS |
59993-86-1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of p-tert-butylbenzoic acid is typically achieved through the oxidation of p-tert-butyltoluene. The process involves:
- Starting Material: p-tert-Butyltoluene
- Oxidizing Agent: Oxygen gas (air)
- Solvent: Acetic acid
- Catalysts: Cobalt compounds and bromine compounds
- Reaction Type: Catalytic aerobic oxidation
This method is well-documented in patent CN102617335B, which describes the oxidation of p-4-tert-butyltoluene in acetic acid solvent with cobalt and bromine catalysts to yield p-tert-butylbenzoic acid. The reaction is conducted under controlled temperature and pressure conditions to optimize yield and purity.
Process Details and Optimization
| Parameter | Description |
|---|---|
| Solvent | Acetic acid |
| Catalyst | Cobalt compound + bromine compound |
| Reaction Temperature | Typically elevated, optimized per patent specifics |
| Oxidant | Oxygen gas (air) |
| Product Separation | Water formed during reaction causes phase separation |
| Challenges | Large solvent volumes increase recycling requirements; solvent corrosiveness demands high-grade reactor materials |
The process includes steps to separate the product by exploiting water formation during oxidation, which aids in phase separation. However, the high volume of acetic acid solvent necessitates efficient recycling and corrosion-resistant equipment.
Preparation of p-tert-Butylbenzoic Acid, Triethanolamine Salt
Salt Formation Principle
The triethanolamine salt of p-tert-butylbenzoic acid is prepared by neutralizing the acid with triethanolamine. This salt formation improves the physicochemical properties such as solubility and stability.
Typical Preparation Method
| Step | Procedure |
|---|---|
| 1. Acid Preparation | Obtain purified p-tert-butylbenzoic acid (from oxidation) |
| 2. Solvent Selection | Use an appropriate solvent (e.g., ethanol, water, or mixtures) |
| 3. Mixing | Mix p-tert-butylbenzoic acid with triethanolamine in stoichiometric ratio |
| 4. Reaction Conditions | Stir at ambient or slightly elevated temperature until salt formation is complete |
| 5. Isolation | Crystallize or evaporate solvent to isolate the salt |
| 6. Drying | Dry the obtained salt under controlled conditions |
The reaction is a straightforward acid-base neutralization where the carboxylic acid group of p-tert-butylbenzoic acid reacts with the basic triethanolamine to form the salt. The process parameters such as solvent choice, temperature, and stoichiometry can be optimized for yield and purity.
Molecular and Structural Data
| Parameter | Value |
|---|---|
| Molecular Formula | C17H29NO5 |
| Molecular Weight | 327.4 g/mol |
| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]ethanol; 4-tert-butylbenzoic acid |
| CAS Number | 59993-86-1 |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C(=O)O.C(CO)N(CCO)CCO |
The compound consists of the p-tert-butylbenzoic acid moiety and the triethanolamine moiety linked via ionic interaction in the salt form.
Analytical and Research Findings
Solubility and Bioavailability Enhancement
The triethanolamine salt form significantly enhances the solubility of p-tert-butylbenzoic acid in aqueous and mixed solvents, which is beneficial for pharmaceutical formulations. This enhancement is consistent with the general use of amine salts to improve the physicochemical properties of carboxylic acids.
Reaction Yield and Purity Considerations
- The oxidation step to produce p-tert-butylbenzoic acid typically achieves high yields with proper catalyst and solvent management.
- Salt formation is quantitative under stoichiometric conditions.
- Purification steps such as recrystallization are employed to ensure high purity.
Comparative Data Table
| Compound | Solubility (mg/mL) | Stability | Application Potential |
|---|---|---|---|
| p-tert-Butylbenzoic acid | Low | Moderate | Starting material, esterification |
| This compound | High | Improved | Pharmaceutical formulations, enhanced bioavailability |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: p-tert-Butylbenzoic acid, triethanolamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Cosmetic Formulations
Overview:
The compound is widely used in cosmetic formulations due to its properties as a stabilizer and skin conditioning agent. It is essential for ensuring the safety and effectiveness of cosmetic products.
Case Studies:
- A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the importance of assessing the bioavailability of drug molecules in topical formulations. The research emphasized the need for thorough investigations into the safety and effectiveness of cosmetic products before market introduction, including p-tert-butylbenzoic acid as an ingredient .
- Another investigation focused on the stability of cosmetic formulations, demonstrating that triethanolamine salts enhance the stability and performance of emulsions, thereby improving product efficacy .
Data Table: Cosmetic Applications
Pharmaceutical Applications
Overview:
In pharmaceuticals, p-tert-butylbenzoic acid, triethanolamine salt is utilized for its anti-inflammatory properties and as a penetration enhancer in topical formulations.
Case Studies:
- Research conducted on the skin bioavailability of dermatological products indicated that this compound could facilitate better penetration of active ingredients through the skin layers, enhancing therapeutic effects .
- A toxicological assessment reported that while the compound exhibits some toxicity at high doses, its application in controlled amounts remains safe for topical use .
Data Table: Pharmaceutical Applications
Industrial Applications
Overview:
The compound serves as an effective corrosion inhibitor in industrial applications, particularly in metalworking fluids and antifreeze compositions.
Case Studies:
- A patent study indicated that triethanolamine salts exhibit excellent corrosion inhibition properties for iron and aluminum metals, making them suitable additives in antifreeze formulations .
- Investigations into cutting fluids have shown that p-tert-butylbenzoic acid enhances rust prevention capabilities, thereby extending the lifespan of machinery .
Data Table: Industrial Applications
Mechanism of Action
The mechanism of action of p-tert-butylbenzoic acid, triethanolamine salt involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and electrostatic forces .
Comparison with Similar Compounds
p-tert-Butylbenzoic acid: A precursor to the triethanolamine salt, used in similar applications.
Triethanolamine: A component of the salt, used in various industrial and pharmaceutical applications.
Uniqueness: p-tert-Butylbenzoic acid, triethanolamine salt is unique due to its combined properties from both p-tert-butylbenzoic acid and triethanolamine. This combination enhances its stability, solubility, and reactivity, making it suitable for a wide range of applications .
Biological Activity
p-tert-Butylbenzoic acid, triethanolamine salt is a compound formed through the reaction of p-tert-butylbenzoic acid with triethanolamine. Characterized by its unique structure, it exhibits notable biological activities that have implications in pharmaceutical and biomedical applications. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 327.42 g/mol. The compound typically appears as a white crystalline solid or powder and is soluble in polar solvents due to the presence of the triethanolamine moiety. The formation of this salt enhances the stability and solubility characteristics compared to its parent acid.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 327.42 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in polar solvents |
Biological Activity
Research indicates that this compound exhibits anti-inflammatory and antimicrobial properties . The triethanolamine component may enhance its bioavailability, making it a candidate for various therapeutic applications.
Anti-inflammatory Properties
Studies have shown that compounds similar to p-tert-butylbenzoic acid can modulate inflammatory responses in biological systems. For instance, the interaction of weak organic acids with cellular membranes can influence inflammatory pathways.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial efficacy against various pathogens. Its structure allows it to interact with bacterial membranes, potentially disrupting their integrity and leading to cell death.
Case Study: Toxicity Assessment
A toxicity study conducted on Sprague-Dawley rats assessed the acute oral toxicity of 4-tert-butylbenzoic acid (a related compound). The study revealed an LD50 value of approximately 720 mg/kg for males and <720 mg/kg for females, indicating significant toxicity at higher doses. Observations included impaired motor functions and histopathological changes in reproductive organs .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Interaction : The compound’s hydrophobic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability.
- Bioavailability Enhancement : The triethanolamine moiety increases solubility and facilitates better absorption in biological systems.
- Complex Formation : It can form complexes with metal ions, which may enhance its stability and bioactivity.
| Mechanism | Description |
|---|---|
| Membrane Interaction | Alters membrane fluidity and permeability |
| Bioavailability Enhancement | Increases solubility and absorption |
| Complex Formation | Forms stable complexes with metal ions |
Research Findings
Recent studies have highlighted the potential applications of this compound in pharmaceuticals:
- Drug Delivery Systems : Research indicates that salts derived from weak organic acids can improve drug delivery mechanisms by enhancing solubility and permeability across biological membranes.
- Therapeutic Applications : Its anti-inflammatory properties suggest potential use in treating conditions such as arthritis or other inflammatory diseases.
Q & A
Basic: What are the recommended methodologies for synthesizing p-tert-butylbenzoic acid and its triethanolamine salt?
Methodological Answer:
Synthesis of p-tert-butylbenzoic acid typically involves Friedel-Crafts alkylation of benzoic acid derivatives with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Subsequent acid-catalyzed hydrolysis yields the free acid . For the triethanolamine salt, stoichiometric neutralization is performed by reacting equimolar amounts of p-tert-butylbenzoic acid with triethanolamine in a polar solvent (e.g., ethanol or water) under controlled pH (~7–8). Crystallization is achieved via solvent evaporation or cooling .
Basic: What are the critical physicochemical properties of p-tert-butylbenzoic acid, triethanolamine salt relevant to formulation studies?
Methodological Answer:
Key properties include:
- Solubility : Highly soluble in polar solvents (water, ethanol) due to ionic interactions; insoluble in non-polar solvents (toluene, hexane) .
- Thermal Stability : Decomposes above 200°C, releasing CO₂ and tertiary butyl fragments (confirmed by TGA-DSC analysis) .
- pH Sensitivity : Salt dissociation occurs below pH 4, reverting to free acid and triethanolamine .
Researchers should prioritize solvent compatibility and pH stability when designing formulations (e.g., emulsifiers, herbicide additives) .
Advanced: How can researchers resolve contradictions in reported toxicity data for p-tert-butylbenzoic acid derivatives?
Methodological Answer:
Discrepancies often arise from differences in test models (e.g., in vitro vs. in vivo) or impurity profiles. To address this:
- Purity Assessment : Use HPLC (C18 column, mobile phase: 60:40 methanol/0.1% H₃PO₄) to verify ≥95% purity .
- Standardized Testing : Follow OECD Guidelines 423 (acute oral toxicity) and 471 (mutagenicity) with controls for solvent effects .
- Metabolite Analysis : LC-MS/MS can identify degradation products (e.g., tert-butylphenol) that contribute to toxicity .
Advanced: What experimental design considerations are critical for studying the salt’s stability under varying environmental conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months (ICH Q1A guidelines), monitoring pH, crystallinity (PXRD), and ionic integrity (FTIR) .
- Photodegradation Studies : Use UV chambers (λ = 254 nm) to simulate sunlight exposure; quantify degradation via HPLC .
- Hydrolytic Stability : Test in buffers (pH 3–9) at 25°C; kinetic modeling (Arrhenius equation) predicts shelf-life .
Basic: How is the triethanolamine salt of p-tert-butylbenzoic acid utilized in herbicide formulations?
Methodological Answer:
The salt enhances water solubility and foliar adhesion of active ingredients (e.g., 2,4-D analogues). Formulation protocols include:
- Emulsification : Combine with nonionic surfactants (e.g., Tween-80) at 1:3 (salt:surfactant) ratio for stable emulsions .
- pH Buffering : Maintain pH 6–7 to prevent salt dissociation and ensure bioavailability .
Advanced: What analytical techniques are optimal for quantifying trace impurities in the triethanolamine salt?
Methodological Answer:
- HPLC-UV/ELSD : For non-chromophoric impurities (e.g., residual triethanolamine), use an ELSD detector with a HILIC column .
- ICP-MS : Detect heavy metal contaminants (e.g., Al, Fe) from synthesis catalysts; LOD ≤ 0.1 ppm .
- NMR Spectroscopy : ¹H/¹³C NMR (D₂O/DMSO-d6) identifies structural isomers (e.g., ortho- vs. para-substituted byproducts) .
Advanced: How can researchers optimize the synthesis yield of the triethanolamine salt?
Methodological Answer:
- Reaction Stoichiometry : Use a 1:1.05 molar ratio (acid:triethanolamine) to account for volatilization losses .
- Solvent Selection : Ethanol-water mixtures (70:30) improve solubility and crystallization kinetics .
- Process Control : Monitor pH in real-time (pH-stat) to avoid over-neutralization, which generates free amine byproducts .
Basic: What are the ecological implications of using p-tert-butylbenzoic acid derivatives in agricultural applications?
Methodological Answer:
- Biodegradation : Aerobic soil studies show 50–60% degradation in 30 days (ISO 11266); metabolites include tert-butylphenol (moderately persistent) .
- Aquatic Toxicity : EC₅₀ for Daphnia magna is 12 mg/L (OECD 202), indicating moderate toxicity; formulation adjuvants may amplify effects .
- Regulatory Compliance : Classified as a "Low Risk" compound under EPA TSCA but requires ecotoxicology data for EU REACH registration .
Advanced: How can computational modeling aid in predicting the salt’s interaction with biological membranes?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate lipid bilayer interactions using GROMACS; parameters derived from CHARMM36 force field .
- QSAR Modeling : Correlate logP values (measured via shake-flask method) with permeability coefficients (Caco-2 assays) .
- Docking Studies : Predict binding affinity to plant cell receptors (e.g., auxin-binding proteins) using AutoDock Vina .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure (LD₅₀ > 2000 mg/kg in rats) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of triethanolamine vapors (TLV = 5 mg/m³) .
- Spill Management : Neutralize with dilute acetic acid (pH 5–6) before disposal as hazardous waste (EPA 40 CFR 261) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
